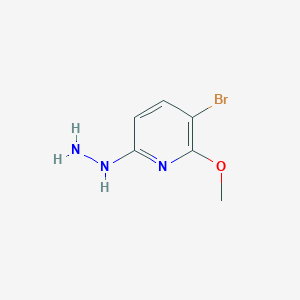

3-Bromo-6-hydrazinyl-2-methoxypyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8BrN3O |

|---|---|

Molecular Weight |

218.05 g/mol |

IUPAC Name |

(5-bromo-6-methoxypyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H8BrN3O/c1-11-6-4(7)2-3-5(9-6)10-8/h2-3H,8H2,1H3,(H,9,10) |

InChI Key |

AEYIEDYCWGWXHJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=N1)NN)Br |

Origin of Product |

United States |

Foundational & Exploratory

3-Bromo-6-hydrazinyl-2-methoxypyridine chemical structure and properties

3-Bromo-6-hydrazinyl-2-methoxypyridine: A Comprehensive Technical Guide to Structure, Synthesis, and Heterocyclic Applications

Executive Summary

3-Bromo-6-hydrazinyl-2-methoxypyridine (CAS: 1388070-40-3) is a highly functionalized, densely substituted pyridine building block of significant value in medicinal chemistry and drug discovery[1]. Featuring a bifunctional profile—a nucleophilic hydrazine moiety and an electrophilic aryl bromide—this compound serves as a critical precursor for the divergent synthesis of fused bicyclic pharmacophores, including pyrazolo[3,4-b]pyridines and [1,2,4]triazolo[4,3-a]pyridines[2][3]. This whitepaper details the physicochemical properties, optimized synthetic protocols, and downstream applications of this scaffold, emphasizing causality in experimental design and self-validating analytical workflows.

Structural & Physicochemical Profiling

The structural architecture of 3-bromo-6-hydrazinyl-2-methoxypyridine is defined by its orthogonal reactivity. The methoxy group at C2 acts as an electron-donating group, modulating the electronic density of the pyridine ring while providing a steric shield. The C3-bromide is perfectly positioned for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) once the bicyclic core is established. The C6-hydrazine is the primary reactive center for cyclocondensation[4].

| Property | Data / Specification |

| Chemical Name | 3-Bromo-6-hydrazinyl-2-methoxypyridine |

| CAS Registry Number | 1388070-40-3[1] |

| Molecular Formula | C6H8BrN3O |

| Molecular Weight | 218.05 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Storage Conditions | 2-8 °C, stored under inert atmosphere (Ar/N2) |

| Key Reactive Sites | C6-Hydrazine (Nucleophile), C3-Bromide (Electrophile) |

Synthetic Access: Nucleophilic Aromatic Substitution (SNAr)

The primary route to access 3-bromo-6-hydrazinyl-2-methoxypyridine involves the SNAr reaction of 3-bromo-6-chloro-2-methoxypyridine (or its 6-fluoro analog) with hydrazine monohydrate[5].

Causality in Experimental Design:

-

Solvent Selection: n-Butanol (b.p. 117 °C) is selected over lower-boiling alcohols (like ethanol) because the electron-donating methoxy group reduces the electrophilicity of the pyridine ring. The higher thermal energy provided by refluxing n-butanol is required to drive the SNAr reaction to completion[5][6].

-

Reagent Stoichiometry: Hydrazine is a bifunctional nucleophile. If a stoichiometric amount (1.0 eq) is used, the newly formed hydrazinopyridine can react with another molecule of the starting material, forming an unwanted 1,2-bis(pyridyl)hydrazine dimer. Using a 5- to 10-fold excess of hydrazine hydrate establishes pseudo-first-order kinetics, overwhelmingly favoring the mono-substituted product[7].

Caption: SNAr synthesis workflow of 3-bromo-6-hydrazinyl-2-methoxypyridine via hydrazine hydrate.

Step-by-Step Protocol (Self-Validating System):

-

Reaction Setup: Charge a 250 mL round-bottom flask with 3-bromo-6-chloro-2-methoxypyridine (10.0 g, 45.0 mmol) and n-butanol (90 mL) to achieve a ~0.5 M concentration.

-

Reagent Addition: Slowly add hydrazine monohydrate (11.0 mL, ~225 mmol, 5.0 eq) at room temperature with vigorous stirring.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 100-110 °C for 18-24 hours[5].

-

In-Process Validation: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (high Rf, UV-active) will disappear. The product will appear as a highly polar, baseline-retained spot (Rf ~0.1) that stains positively with ninhydrin (indicating the primary amine of the hydrazine).

-

Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove n-butanol. Dilute the residue with water (100 mL) and extract with EtOAc (3 x 100 mL).

-

Purification & Final Validation: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Validate the product via LC-MS: look for the characteristic 1:1 isotopic doublet at m/z 218.0 and 220.0 [M+H]+, which confirms the retention of the bromine atom.

Divergent Downstream Applications

The true value of 3-bromo-6-hydrazinyl-2-methoxypyridine lies in its ability to rapidly generate complex, drug-like bicyclic scaffolds.

-

[1,2,4]Triazolo[4,3-a]pyridines: Formed via the condensation of the hydrazine with aromatic aldehydes followed by oxidative cyclization[3]. These scaffolds are prevalent in anticonvulsant and antimicrobial agents. Recent advances also utilize visible-light desulfurative cyclization with isothiocyanates to yield 3-amino-[1,2,4]-triazolopyridines under mild, green chemistry conditions[8][9].

-

Pyrazolo[3,4-b]pyridines: Achieved via cyclocondensation with 1,3-dicarbonyl compounds or 3-amino-2-butenenitrile[4]. This scaffold is a privileged bioisostere of purines, frequently utilized in the design of ATP-competitive kinase inhibitors[2].

Caption: Divergent synthetic utility of the hydrazinopyridine core in heterocyclic chemistry.

Step-by-Step Protocol: One-Pot Synthesis of Triazolo[4,3-a]pyridines[3]

-

Hydrazone Formation: Suspend 3-bromo-6-hydrazinyl-2-methoxypyridine (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol) in absolute ethanol (5 mL). Reflux for 20 minutes.

-

Validation Check 1: Analyze an aliquot by LC-MS to confirm the complete conversion to the hydrazone intermediate (mass shift of +[Aldehyde Mass] - 18 Da for water loss).

-

Oxidative Cyclization: Cool the mixture to room temperature. Add N-Bromosuccinimide (NBS, 1.0 mmol) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 mmol). Stir for 10-15 minutes.

-

Validation Check 2: The successful cyclization is marked by a mass shift of -2 Da (loss of 2H) from the hydrazone intermediate on LC-MS. Furthermore, 1H NMR will show a distinct downfield shift for the pyridine protons due to the electron-withdrawing nature of the newly formed triazole ring.

-

Isolation: Evaporate the ethanol under vacuum, add water (10 mL), and extract with dichloromethane (2 x 10 mL). Purify via silica gel chromatography.

Handling, Storage & Safety Protocols

Hydrazinopyridines are susceptible to air oxidation, which can lead to the formation of dark, insoluble azo-polymeric impurities over time.

-

Storage: Must be stored at 2-8 °C in tightly sealed amber vials backfilled with Argon or Nitrogen.

-

Safety: Hydrazine derivatives are potent skin irritants and suspected carcinogens. All handling must be performed inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles). Waste containing trace hydrazine must be treated with dilute sodium hypochlorite (bleach) to neutralize the reactive nitrogen species before disposal.

References

-

Accela ChemBio Product Catalog (CAS: 1388070-40-3). Source: Accela ChemBio. URL: [Link]

-

Visible-Light Catalyzed Desulfurative Cyclization for Synthesis of 3-Amino-[1,2,4]-triazolo Pyridine. Source: Organic Letters (ACS). URL: [Link]

-

A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines. Source: RSC Advances. URL: [Link]

-

Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines. Source: ACS Omega. URL: [Link]

-

Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Source: ResearchGate. URL: [Link]

Sources

- 1. 288246-61-7,2-Hydrazinyl-3-nitro-5-(trifluoromethyl)pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Visible-Light Catalyzed Desulfurative Cyclization for Synthesis of 3-Amino-[1,2,4]-triazolo Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Bromo-6-hydrazinyl-2-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Bromo-6-hydrazinyl-2-methoxypyridine, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its fundamental chemical properties, discuss the rationale behind its synthesis, and explore its applications as a versatile intermediate in the creation of novel therapeutic agents.

Core Compound Identification and Properties

Positive identification and characterization of a starting material are foundational to any successful research campaign. 3-Bromo-6-hydrazinyl-2-methoxypyridine is a substituted pyridine derivative. However, it is crucial to note the potential for isomeric ambiguity in nomenclature. For clarity, this guide refers to the compound with the CAS Number 1388037-04-4, which corresponds to 3-bromo-2-hydrazinyl-6-methoxypyridine . The core physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈BrN₃O | |

| Molecular Weight | 218.054 g/mol | |

| CAS Number | 1388037-04-4 | |

| Purity | Typically ≥95% | |

| Storage Conditions | 2-8 °C |

The structural arrangement of the bromine atom, methoxy group, and hydrazinyl moiety on the pyridine ring endows this molecule with a unique reactivity profile, making it a valuable precursor in medicinal chemistry.

Structural Representation

The molecular structure dictates the chemical behavior of the compound. The diagram below illustrates the connectivity of atoms in 3-bromo-2-hydrazinyl-6-methoxypyridine.

Caption: 2D structure of 3-bromo-2-hydrazinyl-6-methoxypyridine.

The Role of Substituted Pyridines in Medicinal Chemistry

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals. The pyridine scaffold is a privileged structure in drug discovery due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The strategic placement of functional groups, such as halogens, methoxy groups, and amines or hydrazines, provides chemists with versatile handles for molecular elaboration.

The presence of a bromine atom, for instance, makes compounds like 3-Bromo-2-methoxypyridine ideal substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1] These reactions are fundamental to modern drug synthesis, allowing for the precise and efficient construction of complex molecular architectures from simpler precursors.[1][2] The methoxy group can influence the electronic properties of the pyridine ring and can also be a site for metabolic activity or further chemical modification.

Synthesis and Experimental Protocols

Conceptual Synthesis Workflow

A plausible synthetic route could start from a more readily available substituted pyridine, such as 2,6-dimethoxypyridine, and proceed through sequential bromination and hydrazinolysis. The choice of reagents and reaction conditions is critical to control regioselectivity and maximize yield.

Caption: Conceptual workflow for the synthesis of the target compound.

Example Protocol: Synthesis of a Related Precursor, 2-Bromo-3-methoxypyridine

To illustrate the practical aspects of pyridine chemistry, the following is a documented procedure for the synthesis of 2-bromo-3-methoxypyridine from 2-bromo-3-pyridinol.[3] This protocol highlights the experimental considerations for manipulating substituents on a pyridine ring.

Objective: To synthesize 2-bromo-3-methoxypyridine via methylation of 2-bromo-3-pyridinol.

Materials:

-

2-bromo-3-pyridinol (71.0 g)

-

Potassium hydroxide (KOH), pulverized (77.8 g)

-

Dimethyl sulfoxide (DMSO) (600 mL total)

-

Methyl iodide (CH₃I) (72.4 g)

-

Ice water

-

Diethyl ether (Et₂O)

-

1 N Sodium hydroxide (NaOH)

-

1 N Hydrochloric acid (HCl)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A stirred mixture of 2-bromo-3-pyridinol (71.0 g) and pulverized KOH (77.8 g) in DMSO (500 mL) is heated to 55-60 °C under a nitrogen atmosphere.[3]

-

A solution of CH₃I (72.4 g) in DMSO (100 mL) is added dropwise to the heated mixture.[3]

-

After the addition is complete, the reaction is maintained at 55-60 °C for 30 minutes.[3]

-

The mixture is then poured into ice water (800 g), and the resulting precipitate is filtered.[3]

-

The precipitate is triturated with Et₂O (3 x 500 mL). The combined ether extracts are washed sequentially with 1 N NaOH (500 mL), water (500 mL), 1 N HCl (3 x 250 mL), and saturated NaCl solution (500 mL).[3]

-

The organic phase is dried with anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the final product, 2-bromo-3-methoxypyridine.[3]

Causality and Trustworthiness: The use of a strong base like KOH is essential to deprotonate the hydroxyl group of the starting material, forming a more nucleophilic alkoxide. This alkoxide then readily reacts with the electrophilic methyl iodide in an Sₙ2 reaction to form the methoxy ether. The aqueous workup and sequential washes are critical for removing unreacted starting materials, salts, and other impurities, ensuring the purity of the final product. Each step is a self-validating system; for example, the formation of a precipitate upon quenching with water confirms the generation of a less water-soluble product.

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety. While a specific Safety Data Sheet (SDS) for 3-Bromo-6-hydrazinyl-2-methoxypyridine is not available, data from closely related bromo-methoxy-pyridine analogs provide essential guidance.

General Hazards for Bromo-methoxy-pyridine Derivatives:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

-

Respiratory Irritation: May cause respiratory irritation.[4][6]

Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

In case of exposure, follow standard first-aid measures, such as rinsing eyes with water for several minutes, washing skin with soap and water, and moving to fresh air if inhaled.[5] Seek immediate medical attention if symptoms persist or in case of ingestion.

Conclusion and Future Outlook

3-Bromo-6-hydrazinyl-2-methoxypyridine and its isomers are valuable building blocks for the synthesis of complex heterocyclic compounds. Their utility in drug discovery is driven by the versatile reactivity of the substituted pyridine core, which allows for the systematic exploration of chemical space around a lead compound. As synthetic methodologies continue to advance, particularly in areas like C-H activation and photoredox catalysis, the ability to functionalize such heterocyclic systems will become even more precise and efficient. This will undoubtedly accelerate the discovery and development of next-generation therapeutics for a wide range of diseases.

References

-

Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-6-methoxypyridine. Available at: [Link]

-

AOBChem. 3-Bromo-6-methoxy-2-methylpyridine. Available at: [Link]

-

PubChem. 3-Bromo-6-methoxypyridazine. Available at: [Link]

-

PubChemLite. 3-bromo-6-methoxypyridin-2-amine (C6H7BrN2O). Available at: [Link]

-

ECHA. 3-bromo-6-methoxypyridazine - Substance Infocard. Available at: [Link]

-

ChemBK. 3-Amino-6-bromo-2-methoxypyridine. Available at: [Link]

-

Phys.org. Chemists arm drug hunters with latest tool for new drug discovery. Available at: [Link]

-

PrepChem.com. Synthesis of 2-bromo-3-methoxypyridine. Available at: [Link]

-

Organic Chemistry Portal. 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. Available at: [Link]

- Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

National Institutes of Health (NIH). 2-Bromo-3-hydroxy-6-methylpyridine. Available at: [Link]

-

Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery. Available at: [Link]

-

ResearchGate. (PDF) 2-Bromo-6-hydrazinylpyridine. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chemists arm drug hunters with latest tool for new drug discovery | College of Natural Sciences | Colorado State University [natsci.source.colostate.edu]

- 3. prepchem.com [prepchem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.fr [fishersci.fr]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. echemi.com [echemi.com]

Bifunctional Heterocyclic Scaffolds: The Strategic Role of Bromine and Hydrazine Substituents in Drug Discovery

Executive Summary

Heterocyclic chemistry forms the backbone of modern small-molecule drug discovery. Among the myriad of building blocks available, scaffolds bearing both a hydrazine moiety (-NHNH2) and a bromine atom (-Br) on an aromatic or heteroaromatic ring (such as pyridines, pyrimidines, or pyrazines) offer unparalleled orthogonal reactivity. As a Senior Application Scientist, I have leveraged these bifunctional hubs to rapidly generate complex, diverse libraries of fused bicyclic systems and late-stage functionalized active pharmaceutical ingredients (APIs). This technical guide explores the mechanistic causality behind their reactivity and provides self-validating protocols for their application.

Mechanistic Causality: The Power of Orthogonal Reactivity

The strategic value of a bromo-hydrazino heterocycle lies in the distinct electronic properties of its substituents, allowing for sequential, highly controlled functionalization.

-

The Hydrazine Super-Nucleophile: The adjacent nitrogen atoms in the hydrazine group exhibit the "alpha-effect," making the terminal amine exceptionally nucleophilic. This allows for rapid condensation with aldehydes, ketones, or isocyanides to form hydrazones. These intermediates can subsequently undergo1[1].

-

The Bromine Anchor: The C-Br bond is highly stable under the nucleophilic condensation and cyclization conditions required to activate the hydrazine group. Once the fused bicyclic core is constructed, the bromine atom serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The oxidative addition of Pd(0) into the C-Br bond is highly favored, enabling late-stage diversification[1].

Orthogonal functionalization workflow of bromo-hydrazino heterocyclic scaffolds.

Quantitative Profiling of Key Scaffolds

To facilitate rational design, the physicochemical properties of prominent bromo-hydrazino building blocks are summarized below.

| Compound Name | CAS Number | Molecular Weight | Melting Point | Typical Yield | Key Application |

| 2-Bromo-6-hydrazinopyridine | 26944-71-8 | 188.03 g/mol | 117-118 °C | 93% | Triazolopyridine synthesis[2] |

| 5-Bromo-2-hydrazinopyrimidine | 823-89-2 | 189.01 g/mol | N/A | >98% (Purity) | Kinase inhibitor scaffolds |

| 4-Bromophenylhydrazine HCl | 622-88-8 | 223.50 g/mol | 220-230 °C (dec.) | 54% (in pyrazolones) | Pyrazolone / Indole synthesis[3][4] |

Self-Validating Experimental Workflows

A robust synthetic protocol must be self-validating—meaning it incorporates in-process controls (IPCs) and observable phenomena that confirm the reaction trajectory without requiring immediate isolation.

Protocol 1: Regioselective SNAr Synthesis of 2-Bromo-6-hydrazinopyridine

This protocol relies on the nucleophilic aromatic substitution (SNAr) of 2,6-dibromopyridine[2][5].

-

Causality: Hydrazine acts as both the nucleophile and the base. A massive excess (approx. 6-10 equivalents) is mandatory. If a stoichiometric amount is used, the highly reactive mono-substituted product will react with another molecule of dibromopyridine, forming an insoluble bis-pyridyl hydrazine dimer. Ethanol or 1-propanol is selected as the solvent because it provides the optimal reflux temperature (80-115 °C) to overcome the SNAr activation energy while maintaining hydrazine solubility.

-

Step-by-Step Methodology:

-

Suspend 2,6-dibromopyridine (1.0 equiv, 16.6 mmol) in ethanol (40 mL)[2].

-

Add hydrazine hydrate (50-60% aqueous solution, 6.0 equiv) in a single portion.

-

Heat the mixture to reflux (115 °C external bath). Self-Validation Check 1: 5 and the mono-substituted product forms[5].

-

Maintain reflux for 12-18 hours. Self-Validation Check 2: Monitor via LC-MS. The reaction is complete when the dibromo starting material is consumed, replaced by a single peak exhibiting a perfect 1:1 isotopic doublet at m/z 188/190.

-

Cool the mixture to 4 °C overnight. Self-Validation Check 3: 5, confirming high purity prior to any chromatographic polishing[5].

-

Protocol 2: Divergent Cyclization to Bromo-Triazolopyridines

-

Causality: Utilizing a one-pot multicomponent reaction (MCR), the hydrazine first condenses with an aldehyde to form an imine (Schiff base). The adjacent pyridine nitrogen then attacks the electrophilic center, driving an intramolecular cyclization to form a triazolopyridine. The bromine remains untouched due to the absence of transition metal catalysts[1].

-

Step-by-Step Methodology:

-

Dissolve 2-bromo-6-hydrazinopyridine (1.0 equiv) and an aldehyde (1.0 equiv) in a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add an isocyanide or isocyanate (1.2 equiv) as the cyclization partner.

-

Subject the mixture to microwave irradiation (80-100 °C for 20-30 minutes). Self-Validation Check 1: Microwave heating ensures rapid kinetic closure, preventing the degradation of the intermediate Schiff base.

-

Protocol 3: Late-Stage Suzuki-Miyaura Functionalization

-

Causality: With the complex bicyclic core established, the inert C-Br bond is activated. Pd(dppf)Cl2 is the catalyst of choice due to its large bite angle, which accelerates the reductive elimination step, minimizing protodeboronation of the boronic acid partner.

-

Step-by-Step Methodology:

-

Combine the bromo-heterocycle (1.0 equiv), an aryl boronic acid (1.5 equiv), and Pd(dppf)Cl2 (0.05 equiv) in a Schlenk flask.

-

Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base required for transmetalation.

-

Heat at 90 °C for 4-6 hours under an inert atmosphere.

-

Self-Validation Check: The disappearance of the 1:1 bromine isotopic pattern in the mass spectrum and the appearance of the cross-coupled product mass confirms successful oxidative addition and transmetalation.

-

References

-

Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions | American Chemical Society | 1

-

2-BROMO-6-HYDRAZINYLPYRIDINE | 26944-71-8 | ChemicalBook | 2

-

2-Bromo-6-hydrazinylpyridine | PMC (NIH) | 5

-

Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives | MDPI | 3

-

4-Bromophenylhydrazine 99 622-88-8 | Sigma-Aldrich | 4

-

5-Bromo-2-hydrazinopyrimidine | 823-89-2 | Sigma-Aldrich |

Sources

Strategic Applications of Hydrazinyl Pyridine Derivatives in Modern Drug Discovery: A Technical Guide

Executive Summary

The hydrazinyl pyridine scaffold represents a highly privileged structure in modern medicinal chemistry. Its dual functionality—combining the electron-deficient, hydrogen-bond-accepting pyridine ring with the highly nucleophilic, hydrogen-bond-donating hydrazine moiety—enables rapid diversification into Schiff bases, hydrazones, and quaternary pyridinium salts[1]. As a Senior Application Scientist, I have observed that the strategic derivatization of this core can precisely tune lipophilicity, electron density, and target-binding affinity. This technical guide explores the mechanistic applications and self-validating synthetic protocols of hydrazinyl pyridine derivatives in developing novel antimicrobial, anticancer, and neuroprotective agents.

Pharmacophore Dynamics & Biological Applications

Oncology: VEGFR-2 Inhibition & Apoptosis

Tumor angiogenesis is heavily reliant on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling. Recent developments have demonstrated that sulfonamide-tethered Schiff bases derived from hydrazinyl pyridines act as potent VEGFR-2 inhibitors[2]. The azomethine (-N=CH-) linkage provides optimal conformational rigidity, allowing the molecule to competitively bind the intracellular tyrosine kinase domain of VEGFR-2[3]. Derivatives featuring 2,3-dichlorophenyl or 1-naphthyl rings exhibit profound anti-proliferative activity against HepG2 hepatocellular carcinoma cells, with IC50 values as low as 0.15 µM—significantly outperforming standard reference drugs like staurosporine[4]. Furthermore, these compounds induce apoptosis by upregulating caspase-3 and Bax while downregulating the anti-apoptotic protein Bcl-2[3].

VEGFR-2 signaling inhibition and apoptosis induction by hydrazinyl pyridine derivatives.

Infectious Disease: Membrane Disruption via Pyridinium Salts

The quaternization of the pyridine nitrogen to form cationic pyridinium salts drastically alters the molecule's interaction with biological membranes[1]. The antimicrobial efficacy of these salts is governed by the molecular hydrophobicity and the electron density of the ammonium nitrogen[5]. Benzylidenehydrazinylpyridinium derivatives bearing a 3-phenylpropyl chain exhibit exceptional activity against Staphylococcus aureus, achieving Minimum Inhibitory Concentration (MIC) values of 4 µg/mL[1]. The cationic head electrostatically binds to the negatively charged bacterial cell wall, while the lipophilic tail intercalates and disrupts the lipid bilayer, leading to cell lysis[5].

Neurology: Cholinesterase Inhibition

Hydrazone-containing pyridinium salts have emerged as promising candidates for Alzheimer's disease therapy via the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[6]. Compounds incorporating a benzofuran aromatic ring (an isostere of the indane ring found in donepezil) and a 3-phenylpropyl side chain demonstrate remarkable potency. Specifically, 4-[2-(1-(benzofuran-2-yl)ethylidene)hydrazinyl]-1-(3-phenylpropyl)pyridinium bromide achieved an IC50 of 0.23 µM against human AChE, outperforming the reference drug galantamine[7],[6].

Quantitative Efficacy Data

To contextualize the versatility of this scaffold, the following table summarizes the quantitative efficacy of key hydrazinyl pyridine derivatives across different therapeutic areas:

| Compound Class | Target / Cell Line | Efficacy (IC50 / MIC) | Mechanism of Action | Reference |

| Benzylidenehydrazinylpyridinium (3d) | S. aureus (Bacteria) | MIC = 4 µg/mL | Membrane disruption | [1] |

| Sulfonamide-tethered Schiff Base (6i/6j) | HepG2 (Liver Cancer) | IC50 = 0.15 µM | VEGFR-2 Inhibition / Apoptosis | [4] |

| Benzofuran-hydrazinylpyridinium (3b) | hAChE (Alzheimer's) | IC50 = 0.23 µM | Acetylcholinesterase Inhibition | [6] |

Self-Validating Synthetic Methodologies

As researchers, we must rely on protocols that offer internal validation checkpoints. The following workflows detail the synthesis of hydrazinyl pyridinium derivatives, emphasizing the causality behind each physicochemical parameter.

Step-by-step synthetic workflow for generating hydrazinyl pyridinium salts.

Protocol 3.1: Synthesis of the Core Scaffold (4-Hydrazinopyridine Hydrochloride)

Objective: Substitute the chloride leaving group of 4-chloropyridine with a hydrazine nucleophile.

-

Reaction Setup: Dissolve 0.01 mol of 4-chloropyridine and an excess (0.15 mol) of hydrazine monohydrate in 30 mL of 1-propanol[1].

-

Causality: 1-propanol is selected because its boiling point (~97°C) provides the exact thermal energy required to drive the Nucleophilic Aromatic Substitution (SNAr) reaction without thermally degrading the hydrazine. The large excess of hydrazine prevents the formation of symmetric bis-pyridyl hydrazines.

-

-

Execution: Reflux the mixture for 18 hours[1].

-

Isolation: Cool the solution to 0 °C to precipitate the product, filter, wash with cold 1-propanol, and crystallize from ethanol[1].

-

Validation Checkpoint: The melting point of the purified solid should sharply align with 242–243 °C, confirming the isolation of the hydrochloride salt[1].

-

Protocol 3.2: Condensation to Hydrazone Schiff Bases

Objective: Form the pharmacophoric azomethine (-N=CH-) linkage.

-

Reaction Setup: Mix 0.01 mol of 4-hydrazinylpyridine with 0.01 mol of the appropriate benzaldehyde derivative in 30 mL of absolute ethanol[1].

-

Causality: Ethanol acts as a protic solvent, facilitating the proton transfers necessary for the dehydration step of imine formation without requiring harsh acid catalysis.

-

-

Execution: Stir at room temperature for 5–10 hours[1].

-

Isolation: Filter the resulting precipitate, wash with cold ethanol, and recrystallize[1].

Protocol 3.3: Quaternization to Pyridinium Salts

Objective: Alkylate the pyridine nitrogen to generate the cationic amphiphilic headgroup.

-

Reaction Setup: Combine 0.01 mol of the synthesized hydrazone with 0.02 mol of an alkyl halide (e.g., 3-phenylpropyl bromide) in 30 mL of ethanol[1],[7].

-

Execution: Reflux the mixture for 6–50 hours depending on the steric bulk of the alkyl halide[1].

-

Causality: The SN2 alkylation of the pyridine nitrogen is sterically hindered by the adjacent hydrazone moiety; thus, extended refluxing is required to achieve high conversion rates.

-

-

Isolation: Cool to 0 °C, filter the precipitate, and crystallize from ethanol[1].

-

Validation Checkpoint: In the 1H-NMR spectrum, the quaternization of the pyridine nitrogen induces a strong electron-withdrawing effect, shifting the adjacent pyridine protons significantly downfield (from ~8.20 ppm to 8.30–8.55 ppm)[5]. This shift is the definitive marker of successful salt formation.

-

References

1.[1] Alptüzün V., Parlar S., Taşlı H., Erciyas E. "Synthesis and Antimicrobial Activity of Some Pyridinium Salts", Molecules, 2009.[Link] 2.[7] Parlar S., Bayraktar G., Tarikogullari A.H., Alptüzün V., Erciyas E. "Synthesis, Biological Evaluation and Molecular Docking Study of Hydrazone-Containing Pyridinium Salts as Cholinesterase Inhibitors", Chemical and Pharmaceutical Bulletin, 2016.[Link] 3.[4] Shaldam M.A., et al. "Novel sulfonamide-tethered Schiff bases as anti-proliferative agents with VEGFR-2 inhibitory activity: Synthesis, biological assessment, and molecular dynamic simulations", Journal of Molecular Structure, 2024.[Link] 4.[5] Alptüzün V., Parlar S., Taşlı H., Erciyas E. "Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC - NIH", NIH.gov, 2009.[Link] 5.[2] Shaldam M.A., et al. "Novel sulfonamide-tethered Schiff bases as anti-proliferative agents with VEGFR-2 inhibitory activity...", ResearchGate, 2024.[Link] 6.[3] Shaldam M.A., et al. "Novel sulfonamide-tethered Schiff bases as anti-proliferative agents with VEGFR-2 inhibitory activity...", DOI.org, 2024.[Link] 7.[6] Parlar S., Bayraktar G., Tarikogullari A.H., Alptüzün V., Erciyas E. "Synthesis, Biological Evaluation and Molecular Docking Study of Hydrazone-Containing Pyridinium Salts as Cholinesterase Inhibitors", PubMed, 2016.[Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation and Molecular Docking Study of Hydrazone-Containing Pyridinium Salts as Cholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Biological Evaluation and Molecular Docking Study of Hydrazone-Containing Pyridinium Salts as Cholinesterase Inhibitors [jstage.jst.go.jp]

A Technical Guide to Novel Pyridine Intermediates in Pharmaceutical Synthesis

Abstract

The pyridine ring is a fundamental heterocyclic scaffold, integral to the design and synthesis of a significant portion of modern pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in crucial biological interactions have cemented its status as a "privileged" structure in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of contemporary strategies for the synthesis and functionalization of novel pyridine intermediates. It is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights into the construction of these vital pharmaceutical building blocks. We will explore cutting-edge methodologies, including C-H functionalization and multi-component reactions, and discuss the strategic application of pyridine bioisosteres in drug design.

The Enduring Significance of the Pyridine Moiety in Medicinal Chemistry

The pyridine scaffold is a ubiquitous feature in a vast array of clinically approved drugs, underscoring its importance in pharmaceutical research and development.[1][2] The nitrogen atom within the aromatic ring imparts a unique set of physicochemical properties, including enhanced aqueous solubility and the capacity to act as a hydrogen bond acceptor, which are often critical for a drug's pharmacokinetic and pharmacodynamic profile.[3][4] The versatility of the pyridine ring allows for extensive functionalization, enabling medicinal chemists to meticulously tailor the steric and electronic properties of a molecule to optimize its interaction with biological targets.[5][6]

The development of novel and efficient synthetic routes to highly functionalized pyridine intermediates is, therefore, a key area of research in organic and medicinal chemistry.[7][8] This guide will delve into the modern synthetic chemist's toolkit for accessing these valuable compounds.

Advanced Synthetic Strategies for Novel Pyridine Intermediates

The demand for increasingly complex and diverse pyridine-based drug candidates has spurred the development of innovative and powerful synthetic methodologies. This section will detail several of these state-of-the-art approaches.

Direct C-H Functionalization: A Paradigm of Atom Economy

Direct C-H functionalization has emerged as a transformative strategy for the synthesis of substituted pyridines, offering a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[9][10]

A noteworthy advancement in this area is the temporary de-aromatization of the pyridine ring to facilitate functionalization at the otherwise difficult-to-access meta-position.[11] Researchers at the University of Münster have developed a strategy that reverses the electronic properties of the pyridine, creating a stable dienamine intermediate. This intermediate can then undergo selective meta-functionalization through both radical and polar pathways.[11] A subsequent acid-mediated re-aromatization step yields the desired meta-substituted pyridine.[11] This approach has been successfully applied to introduce a variety of functional groups, including medicinally relevant trifluoromethyl and halogen moieties.[11]

Furthermore, switching to acidic conditions with certain oxazino pyridine intermediates can selectively direct functionalization to the para-position.[12] This catalyst-free method has been demonstrated in the late-stage functionalization of drug molecules.[12]

Experimental Workflow: meta-C-H Functionalization via Temporary De-aromatization

Caption: Workflow for meta-C-H functionalization of pyridines.

Multi-Component Reactions: Building Complexity in a Single Step

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. These reactions are particularly valuable for generating libraries of structurally diverse compounds for high-throughput screening.

The Hantzsch pyridine synthesis is a classic example of a four-component reaction that remains widely used for the preparation of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[13] A typical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[13]

More contemporary MCRs offer access to highly substituted pyridines under mild and often metal-free conditions. For instance, a one-pot cascade reaction involving aldehydes, phosphorus ylides, and propargyl azide has been developed for the synthesis of polysubstituted pyridines.[14] This sequence proceeds through a series of elegant transformations including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift.[14]

Experimental Protocol: One-Pot Synthesis of Polysubstituted Pyridines via Cascade Reaction [14]

-

To a solution of the aldehyde (1.0 mmol) in toluene (5 mL), add the phosphorus ylide (1.1 mmol).

-

Heat the reaction mixture at 80 °C and monitor the consumption of the aldehyde by TLC.

-

After the aldehyde is consumed, cool the mixture to room temperature.

-

Add propargyl azide (1.2 mmol) and triphenylphosphine (1.2 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 30 minutes.

-

Heat the reaction mixture at 120 °C for 24 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired polysubstituted pyridine.

Strategic Use of Pyridine Bioisosteres in Drug Design

Bioisosterism, the replacement of a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. This strategy is frequently employed to enhance a drug's potency, selectivity, or pharmacokinetic profile.

A particularly interesting and strategic bioisosteric replacement for the pyridine ring is the benzonitrile moiety.[15] Specifically, 2-substituted benzonitriles have been shown to be effective bioisosteres for 4-substituted pyridines.[15] This is significant as the 4-substituted pyridine motif is present in a large number of FDA-approved drugs.[15] The nitrile group can mimic the hydrogen-bond accepting ability of the pyridine nitrogen.[15] This replacement can be advantageous in displacing "unhappy" water molecules from a binding site, potentially leading to a favorable entropic contribution to the binding affinity.[15]

Another notable example is the use of 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide.[16][17] This substitution has been shown to enhance the biological activity of quorum sensing inhibitors.[16][17]

Diagram: Bioisosteric Replacement of Pyridine

Caption: Bioisosteric replacement of a pyridine with a benzonitrile.

Summary of Key Synthetic Methodologies

The following table summarizes the key features of the advanced synthetic methodologies discussed in this guide.

| Methodology | Key Features | Advantages | Typical Applications |

| C-H Functionalization | Direct conversion of C-H bonds to C-C or C-heteroatom bonds. | High atom economy, reduced synthetic steps, access to novel substitution patterns. | Late-stage functionalization of complex molecules, synthesis of diverse pyridine libraries. |

| Multi-Component Reactions | Combination of three or more reactants in a single step. | High efficiency, rapid generation of molecular complexity, combinatorial library synthesis. | Drug discovery, process development. |

| Bioisosteric Replacement | Strategic substitution of the pyridine ring with a bioisostere. | Modulation of physicochemical properties, improvement of ADME profile, circumvention of intellectual property. | Lead optimization, development of second-generation drugs. |

Conclusion

The pyridine scaffold continues to be a rich source of inspiration for the development of novel therapeutics. The innovative synthetic methodologies outlined in this guide provide powerful tools for accessing a wide array of novel pyridine intermediates. A deep understanding of these strategies, coupled with the judicious application of principles such as bioisosterism, will undoubtedly continue to drive the discovery and development of the next generation of pyridine-containing pharmaceuticals.

References

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega. [Link]

-

Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. Synfacts. [Link]

-

Recent Strategies for the Synthesis of Pyridine Derivatives. Scite. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]

-

The Role of Pyridine Intermediates in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

-

Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Publishing. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition. Elsevier. [Link]

-

Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

-

Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Organic Letters. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

-

C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]

-

The 'ring replacement' of pyridines into benzonitriles. ResearchGate. [Link]

-

The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Breakthrough in "meta-C-H functionalization" of pyridines. Analytik NEWS. [Link]

-

Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

-

C-H Functionalization of Pyridines. ResearchGate. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ResearchGate. [Link]

-

Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation Between Enamines and β,β-Dichloromethyl Peroxides. MDPI. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. scite.ai [scite.ai]

- 8. Recent Developments in the Synthesis and Applications of Pyridines - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 9. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. analytik.news [analytik.news]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's In-depth Technical Guide to 3-Bromo-6-hydrazinyl-2-methoxypyridine and 2-hydrazinopyridine for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug development, pyridinylhydrazines serve as pivotal structural motifs and versatile synthetic intermediates. Their unique electronic properties and conformational flexibility allow for the generation of a diverse array of bioactive molecules. This guide provides a detailed comparative analysis of two such compounds: the foundational 2-hydrazinopyridine and its more complex, substituted analogue, 3-Bromo-6-hydrazinyl-2-methoxypyridine.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts. This document is structured to provide a deep, mechanistic understanding of how the introduction of bromo and methoxy substituents onto the pyridine ring fundamentally alters the physicochemical properties, reactivity, and, consequently, the synthetic utility of the parent molecule. We will explore not just the "what" but the "why," offering field-proven insights into experimental design and application.

This guide is designed for the discerning researcher who requires not only protocols but also the underlying scientific rationale to innovate and problem-solve in the laboratory.

Part 1: Foundational Scaffolding: 2-Hydrazinopyridine

2-Hydrazinopyridine is a well-established and commercially available building block in organic synthesis.[1][2][3] Its utility stems from the presence of two key functional groups: the pyridine ring, a common pharmacophore, and the highly reactive hydrazine moiety.

Physicochemical Properties of 2-Hydrazinopyridine

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 4930-98-7 | [1][2] |

| Molecular Formula | C5H7N3 | [1][2] |

| Molecular Weight | 109.13 g/mol | [2][4] |

| Appearance | White to light beige or deep red crystalline solid | [1][2] |

| Melting Point | 44-48 °C | [2][5] |

| Boiling Point | 185 °C at 140 mmHg | [2] |

| Solubility | 40 g/L in water at 25 °C | [1] |

| pKa | 9.72 ± 0.70 (Predicted) | [1] |

Synthesis of 2-Hydrazinopyridine

The most common laboratory and industrial synthesis of 2-hydrazinopyridine involves the nucleophilic aromatic substitution of a suitable 2-halopyridine, typically 2-chloropyridine, with hydrazine hydrate.[6][7]

Conceptual Workflow for the Synthesis of 2-Hydrazinopyridine

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydrazinopyridine | 4930-98-7 | TCI Deutschland GmbH [tcichemicals.com]

- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 3-Bromo-6-hydrazinyl-2-methoxypyridine from 2,6-dichloro-3-bromopyridine

Application Note: Strategic Synthesis of 3-Bromo-6-hydrazinyl-2-methoxypyridine

Executive Summary

Target Molecule: 3-Bromo-6-hydrazinyl-2-methoxypyridine

Starting Material: 2,6-Dichloro-3-bromopyridine

Core Challenge: Regioselective nucleophilic aromatic substitution (

This guide details a robust, two-step protocol designed for high regiochemical fidelity. By controlling solvent parameters and nucleophile order, researchers can exclusively isolate the target isomer without extensive chromatographic separation of regioisomers.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the differential reactivity of the C2 and C6 positions in the 2,6-dichloro-3-bromopyridine scaffold.

-

Electronic Activation: The Nitrogen atom activates both C2 and C6.[1]

-

Inductive Effect: The C3-Bromo substituent inductively activates the adjacent C2 position more strongly than the distal C6.

-

Steric Hindrance: The C3-Bromo substituent sterically shields the C2 position, making C6 kinetically more accessible to bulky nucleophiles.

The Strategic Route (Route 1):

-

Step 1 (Methoxylation): Introduction of the methoxy group at C2 .[1] To overcome steric hindrance and leverage the inductive activation, specific conditions (sodium methoxide in non-polar solvent or controlled temperature) are used to favor the thermodynamic or chelation-controlled product.

-

Step 2 (Hydrazinolysis): Displacement of the remaining C6 chloride with hydrazine.[1] The C6 position remains sufficiently activated for

even after the introduction of the electron-donating methoxy group.

Figure 1: Sequential substitution pathway prioritizing C2-functionalization to ensure correct regiochemistry.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-6-chloro-2-methoxypyridine

Regioselectivity Note: While methoxide is small, the reaction in polar protic solvents (MeOH) can lead to mixtures of C2 and C6 substitution. Using a non-polar solvent (Toluene) with Sodium Methoxide enhances selectivity for the C2 position, likely due to sodium ion coordination with the pyridine nitrogen and the leaving group/bromine, or simply by altering the solvation shell to favor the electronically activated C2 position despite sterics.

Materials:

-

2,6-Dichloro-3-bromopyridine (1.0 eq)

-

Sodium Methoxide (solid, 1.2 eq)

-

Toluene (Anhydrous, 10 volumes)

-

Methanol (trace, optional for initiation)

Procedure:

-

Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet with 2,6-dichloro-3-bromopyridine (e.g., 10.0 g, 44.0 mmol).

-

Solvent Addition: Add anhydrous Toluene (100 mL). Stir to dissolve.

-

Reagent Addition: Add Sodium Methoxide (2.85 g, 52.8 mmol) in one portion.

-

Expert Tip: If the reaction is sluggish, add 1-2 mL of anhydrous Methanol to solubilize the methoxide slightly, creating "active" clusters without destroying the solvent effect.

-

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2][3][4] The starting material should disappear, and a new major spot (higher Rf than starting material) should appear.

-

Caution: Avoid overheating (>100°C) to prevent bis-substitution (2,6-dimethoxy).

-

-

Workup: Cool the reaction to room temperature. Quench by adding water (50 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL). Combine organic layers.

-

Washing: Wash combined organics with Brine (50 mL), dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude solid is often sufficiently pure (>90%).[1] If necessary, recrystallize from Hexane/Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexane).

-

Yield Target: 75–85%

-

Data: 3-Bromo-6-chloro-2-methoxypyridine (White solid).[1]

-

Step 2: Synthesis of 3-Bromo-6-hydrazinyl-2-methoxypyridine

With the C2 position blocked by the methoxy group, the C6-chloride is the only viable leaving group for the nucleophilic hydrazine.

Materials:

-

3-Bromo-6-chloro-2-methoxypyridine (Intermediate from Step 1, 1.0 eq)[1]

-

Hydrazine Hydrate (80% or 64-65% solution in water, 5.0 eq)

-

Ethanol (Absolute, 10 volumes)

Procedure:

-

Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 3-Bromo-6-chloro-2-methoxypyridine (e.g., 5.0 g, 22.5 mmol) in Ethanol (50 mL).

-

Reagent Addition: Add Hydrazine Hydrate (5.5 mL, ~112 mmol) dropwise at room temperature.

-

Note: Excess hydrazine is used to prevent the formation of the symmetrical dimer (bis-pyridyl hydrazine).

-

-

Reaction: Heat the mixture to Reflux (78°C) for 6–12 hours.

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane).[1] The starting material spot will be replaced by a much more polar spot (often near the baseline or requiring MeOH to move).

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to 0–5°C (ice bath).

-

The product often precipitates as a white or off-white solid.[1]

-

Filter the solid and wash with cold Ethanol (2 x 10 mL) followed by cold Water (2 x 10 mL) to remove hydrazine salts.

-

-

Alternative Workup (Extraction):

-

If no precipitate forms, concentrate the ethanol to ~20% volume.

-

Dilute with water (50 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

-

Critical: Hydrazines can be water-soluble.[1] If yield is low, saturate the aqueous layer with NaCl before extraction.

-

-

Drying: Dry organic extracts over

, filter, and concentrate. -

Purification: Recrystallization from Ethanol/Water or Ether/Hexane.[1]

-

Yield Target: 80–90%

-

Characterization: 3-Bromo-6-hydrazinyl-2-methoxypyridine.[1]

-

Summary of Data & Benchmarks

| Parameter | Step 1: Methoxylation | Step 2: Hydrazinolysis |

| Reagent | Sodium Methoxide (NaOMe) | Hydrazine Hydrate ( |

| Solvent | Toluene (Non-polar aprotic) | Ethanol (Polar protic) |

| Temp/Time | 85°C / 4–6 h | Reflux / 6–12 h |

| Selectivity | C2 > C6 (>95:5 ratio expected) | C6 (Exclusive) |

| Key Risk | Bis-methoxylation if overheated | Formation of dimer (use excess hydrazine) |

| Appearance | White crystalline solid | Off-white/Pale yellow solid |

Mechanistic Insight & Troubleshooting

Why Toluene for Step 1? Literature on 3-substituted-2,6-dichloropyridines indicates that reaction outcomes are solvent-dependent.[1]

-

Polar Solvents (DMSO/MeOH): Favor a loose ion pair, where the nucleophile attacks the most electron-deficient position. Steric hindrance from the C3-Br might push the attack to C6.[1]

-

Non-Polar Solvents (Toluene): Promote tight ion pairing.[1] The sodium cation (

) can coordinate with the pyridine nitrogen and the C3-Bromo substituent, directing the methoxide to the proximal C2 position (Chelation Control).

Figure 2: Chelation-controlled regioselectivity model.

Troubleshooting Table:

| Observation | Probable Cause | Corrective Action |

| Mixture of isomers in Step 1 | Solvent too polar or temp too high | Switch to pure Toluene; lower temperature to 70°C. |

| Low conversion in Step 1 | Poor solubility of NaOMe | Add 1-2% MeOH or use 18-crown-6 ether.[1] |

| Dimer formation in Step 2 | Insufficient Hydrazine | Increase Hydrazine equivalents to 10 eq. |

| Product oiling out | Impurities or solvent residues | Triturate with cold ether or hexanes to induce crystallization.[1] |

Safety & Handling

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood. In case of spills, neutralize with dilute hypochlorite (bleach).

-

2,6-Dichloro-3-bromopyridine: Irritant.[1] Avoid contact with skin and eyes.[1]

-

Sodium Methoxide: Moisture sensitive and corrosive.[1] Store under inert atmosphere.

References

-

WuXi Biology.Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. (QM analysis of substituent effects on

regioselectivity). [Link] -

ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines. (Detailed solvent study confirming non-polar solvents favor ortho-substitution). [Link]

-

Organic & Biomolecular Chemistry. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations. (Provides precedent for chemoselective substitutions on bromo-chloropyridines).[1] [Link]

-

PubChem. 3-Bromo-2-methoxypyridine Compound Summary. (Verification of the stability and existence of the C2-methoxy regioisomer). [Link]

Sources

Application Note: Strategic Construction of Pyrazole Libraries Using 3-Bromo-6-hydrazinyl-2-methoxypyridine

This Application Note is designed for medicinal chemists and process development scientists utilizing 3-Bromo-6-hydrazinyl-2-methoxypyridine (referred to herein as Scaffold A ) as a strategic building block.

This guide moves beyond generic pyrazole synthesis, addressing the specific electronic and steric nuances of this pyridine-fused system to maximize yield and regiocontrol.

Executive Summary & Scaffold Analysis

3-Bromo-6-hydrazinyl-2-methoxypyridine is a "privileged" trifunctional scaffold in drug discovery, particularly for kinase inhibitors (e.g., p38 MAPK, BRAF) and GPCR modulators. Its value lies in its orthogonal reactivity profile:

-

The Hydrazine (

): A nucleophilic "warhead" for constructing the pyrazole core. -

The Bromide (

): A pre-installed handle for Suzuki/Buchwald cross-couplings, allowing late-stage diversification without interfering with pyrazole formation. -

The Methoxy Group (

): A solubilizing group that can also serve as a masked lactam (via O-demethylation) or a site for

Structural Logic & Numbering

-

Pyridine Ring: The hydrazine is located at

, adjacent to the pyridine nitrogen ( -

Steric Environment: The

position (ortho to hydrazine) is unsubstituted, reducing steric clash during the initial nucleophilic attack, but the pyridine nitrogen itself influences the final conformation of the

Core Chemistry: The Regioselectivity Challenge

When reacting Scaffold A with an unsymmetrical 1,3-diketone (

Mechanistic Driver

The reaction follows the Knorr Pyrazole Synthesis mechanism.[1][2] Regioselectivity is governed by the relative nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyls.

-

Terminal Nitrogen (

): More nucleophilic (less sterically hindered, less conjugation). Attacks the most electrophilic carbonyl first. -

Internal Nitrogen (

): Less nucleophilic due to conjugation with the pyridine ring. Attacks the remaining carbonyl to close the ring.

The Golden Rule for Scaffold A:

The substituent attached to the more electrophilic carbonyl of the diketone will end up at the 3-position of the final pyrazole ring (distal to the pyridine). The substituent at the less electrophilic carbonyl ends up at the 5-position (proximal to the pyridine).

Visualization: Reaction Pathway[1][3]

Experimental Protocols

Protocol A: General Condensation with 1,3-Diketones

Best for: Rapid library generation using standard diketones.

Reagents:

-

Scaffold A (1.0 equiv)

-

1,3-Diketone (1.1 equiv)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

-

Catalyst: Acetic Acid (AcOH) or HCl (cat.)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vial with Scaffold A (1.0 mmol, 218 mg) and absolute EtOH (5 mL).

-

Addition: Add the 1,3-diketone (1.1 mmol).

-

Note: If the diketone is unstable, generate it in situ (see Protocol B).

-

-

Catalysis: Add Glacial Acetic Acid (2-3 drops).

-

Why: The pyridine ring deactivates the hydrazine. Acid activates the diketone carbonyls, accelerating the initial attack.

-

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours. Monitor by LC-MS.-

Checkpoint: Look for the disappearance of the hydrazine mass (

) and appearance of the pyrazole mass (

-

-

Workup:

-

Method A (Precipitation): Cool to room temperature. If solid precipitates, filter and wash with cold EtOH. This often yields the pure major isomer.

-

Method B (Extraction): If no precipitate, concentrate in vacuo, redissolve in EtOAc, wash with

(aq) and Brine. Dry over

-

-

Purification: Flash chromatography (Hexane/EtOAc). Isomers usually separate well due to polarity differences caused by the pyridine dipole interaction.

Protocol B: Regioselective Synthesis via Enaminones

Best for: Ensuring high regioselectivity when R1 and R2 are similar in size.

Using an enaminone (e.g., dimethylamino-enone) instead of a diketone locks the regiochemistry because the leaving group (

-

Reactant: Convert ketone

to enaminone -

Condensation: React Scaffold A with the enaminone in refluxing EtOH/AcOH.

-

Outcome: The terminal hydrazine nitrogen attacks the carbon bearing the

group (Michael-type addition-elimination) or the carbonyl?-

Correction: In enaminones (

), the Carbonyl carbon is hard/electrophilic, but the -

Standard Result: Reaction usually yields the pyrazole where the R group is at position 3 .

-

Data Summary: Regioselectivity Trends

The following table summarizes expected outcomes based on the electrophile structure when reacting with Scaffold A.

| Electrophile Type | Structure | Major Product Configuration | Rationale |

| Symmetrical Diketone | Single Isomer | Symmetry negates regioselectivity issues. | |

| Keto-Ester | 3-OH / 5-R Pyrazole (Pyrazolone) | Terminal | |

| Fluoro-Diketone | 3-R / 5- | Terminal | |

| Bulky Diketone | 3-tBu / 5-Me | Electronic control: |

Downstream Functionalization Workflow

Once the pyrazole ring is installed, the 3-Bromo handle becomes the focal point for diversification.

Workflow Diagram

Protocol C: Suzuki Coupling on the Pyrazole-Pyridine Core

Reagents:

-

Bromo-pyrazole intermediate (1.0 equiv)

-

Boronic Acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2M aq, 3.0 equiv) -

Solvent: Dioxane (degassed)

Procedure:

-

Combine intermediate, boronic acid, and base in Dioxane.

-

Purge with Nitrogen for 5 mins.

-

Heat to

for 4-12 hours. -

Note: The pyrazole nitrogens can coordinate Pd. If conversion is low, switch to Pd(OAc)2 / XPhos or increase catalyst loading.

Troubleshooting & Optimization

-

Problem: Low conversion in pyrazole synthesis.

-

Solution: The pyridine ring makes the hydrazine electron-deficient. Switch solvent to Acetic Acid (neat) or use Microwave irradiation (

, 20 min).

-

-

Problem: "Oily" product / difficult crystallization.

-

Solution: The methoxy group adds lipophilicity. Triturate the crude oil with Diethyl Ether or MTBE to induce crystallization.

-

-

Problem: Regioisomer mixture is inseparable.

-

Solution: Use the Enaminone route (Protocol B) to force a single isomer. Alternatively, switch to Supercritical Fluid Chromatography (SFC) for chiral/regio-separation.

-

References

-

Knorr Pyrazole Synthesis Mechanism

-

Review: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

-

-

Regioselectivity in Hydrazinopyridines

-

Study: Peet, N. P., & Sunder, S. "Reinvestigation of the reaction of 2-hydrazinopyridine with 1,3-diketones." Journal of Heterocyclic Chemistry, 1986. Link

-

-

Application in Kinase Inhibitors (p38 MAPK)

-

Example: Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002. Link

-

-

Suzuki Coupling on Halogenated Pyridines

-

Protocol: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie, 2002. Link

-

Disclaimer: All chemical protocols should be performed in a fume hood with appropriate PPE. Hydrazines are potential sensitizers and carcinogens.

Sources

Application Note: Scalable Synthesis of 3-Bromo-6-hydrazinyl-2-methoxypyridine

This Application Note provides a comprehensive, scalable protocol for the synthesis of 3-Bromo-6-hydrazinyl-2-methoxypyridine , a critical intermediate in the development of kinase inhibitors and heterocyclic pharmaceuticals.

The guide is structured to address the specific challenges of regioselective Nucleophilic Aromatic Substitution (

Executive Summary

-

Target Molecule: 3-Bromo-6-hydrazinyl-2-methoxypyridine

-

CAS Number: 1388037-04-4 (Isomer/Analog Ref) / Custom Synthesis

-

Molecular Formula:

-

Molecular Weight: 218.05 g/mol

-

Primary Application: Scaffold for SHP2, BTK, or EGFR kinase inhibitors.

-

Synthesis Strategy: Two-step sequential

reaction starting from commercially available 3-bromo-2,6-dichloropyridine. -

Key Challenge: Controlling regioselectivity during the initial methoxylation to ensure the methoxy group installs at the C2 position (sterically crowded but electronically activated) rather than C6.

Strategic Retrosynthesis & Pathway Analysis

The synthesis relies on exploiting the electronic differentiation between the C2 and C6 positions of the pyridine ring induced by the C3-bromine atom.

Mechanism of Regioselectivity

-

Electronic Activation: The C3-bromine atom exerts an inductive electron-withdrawing effect (-I), which significantly activates the adjacent C2 position towards nucleophilic attack compared to the distal C6 position.

-

Steric Factors: While C2 is more electronically activated, it is also more sterically hindered. Using a small nucleophile like Methoxide (

) allows electronic factors to dominate, favoring C2 substitution. -

Leaving Group Hierarchy: In the second step, the Chlorine atom at C6 is a superior leaving group compared to the newly installed Methoxy group at C2, allowing for selective hydrazinolysis without protecting groups.

Synthesis Pathway Diagram

Figure 1: Reaction pathway illustrating the primary synthesis route and potential impurity risks.

Critical Process Parameters (CPP)

| Parameter | Step 1: Methoxylation | Step 2: Hydrazinolysis | Impact |

| Temperature | 0°C to 25°C | 70°C to 80°C (Reflux) | High temp in Step 1 causes bis-methoxylation. Low temp in Step 2 stalls conversion. |

| Stoichiometry | 1.05 equiv NaOMe | 3.0 - 5.0 equiv Hydrazine | Excess NaOMe leads to Impurity A. Excess Hydrazine prevents dimer formation. |

| Solvent | Methanol (Anhydrous) | Ethanol or n-Butanol | Methanol ensures homogeneity for Step 1. Ethanol allows easy precipitation of product in Step 2. |

| Addition Rate | Slow (Dropwise) | Controlled | Exothermic reactions; rapid addition can cause thermal runaway. |

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-6-chloro-2-methoxypyridine

Objective: Regioselective displacement of the C2-Chlorine.

Reagents:

-

3-Bromo-2,6-dichloropyridine (1.0 equiv)

-

Sodium Methoxide (NaOMe), 25-30% wt solution in MeOH (1.05 equiv)

-

Methanol (Anhydrous) (5-10 volumes)

Protocol:

-

Setup: Equip a jacketed glass reactor or 3-neck flask with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Purge with Nitrogen (

). -

Dissolution: Charge 3-Bromo-2,6-dichloropyridine and Methanol. Stir until fully dissolved.

-

Cooling: Cool the solution to 0°C - 5°C . Crucial: Lower temperature enhances regioselectivity for the C2 position.

-

Addition: Charge the NaOMe solution into the addition funnel. Add dropwise over 60 minutes, maintaining internal temperature < 10°C .

-

Reaction: Allow the mixture to warm naturally to Room Temperature (20-25°C) and stir for 4-6 hours.

-

IPC (In-Process Control): Monitor by HPLC/TLC. Target: < 2% Starting Material. If Bis-methoxy impurity > 5%, stop reaction immediately.

-

Quench: Cool to 10°C. Add Water (5 volumes) slowly to quench excess alkoxide.

-

Isolation:

-

The product typically precipitates as a white/off-white solid upon water addition.

-

Stir the slurry for 30 minutes.

-

Filter the solid.[1]

-

Wash the cake with Water (2 x 2 vol) and cold Methanol (1 x 1 vol).

-

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

-

Yield Expectation: 85-92%.

-

Purity Target: > 98% (by HPLC).

Step 2: Synthesis of 3-Bromo-6-hydrazinyl-2-methoxypyridine

Objective: Displacement of the C6-Chlorine with Hydrazine.

Reagents:

-

3-Bromo-6-chloro-2-methoxypyridine (Intermediate 1) (1.0 equiv)

-

Hydrazine Hydrate (80% or 64% aqueous solution) (4.0 equiv)

-

Ethanol (Absolute) (8-10 volumes)

Protocol:

-

Setup: Equip a reactor with a reflux condenser, mechanical stirrer, and scrubber (to trap hydrazine vapors).

-

Charging: Charge Intermediate 1 and Ethanol. Stir to suspend.

-

Addition: Add Hydrazine Hydrate in one portion at room temperature. Note: Reaction is slightly exothermic.

-

Heating: Heat the mixture to Reflux (78-80°C) .

-

Reaction: Maintain reflux for 6-12 hours. The solution typically becomes clear, then may precipitate the product as the reaction progresses.

-

IPC: Monitor by HPLC. The conversion should be > 99%.

-

Workup:

-

Cool the reaction mixture to 0°C - 5°C .

-

Stir for 2 hours to maximize precipitation.

-

Optional: If precipitation is poor, concentrate the solvent volume by 50% under vacuum before cooling.

-

-

Filtration: Filter the crystalline solid.

-

Washing: Wash the cake with cold Ethanol (2 vol) and then Hexane/Heptane (2 vol) to remove residual hydrazine.

-

Drying: Dry under high vacuum at 35°C. Warning: Hydrazines can be thermally unstable; do not overheat.

Analytical Validation

1H NMR (400 MHz, DMSO-d6):

-

δ 7.65 (d, J=8.0 Hz, 1H): Proton at C4 (adjacent to Br). The doublet indicates coupling with the C5 proton.

-

δ 6.25 (d, J=8.0 Hz, 1H): Proton at C5 (adjacent to Hydrazine). Upfield shift due to the electron-donating hydrazine group.

-

δ 7.80 (s, br, 1H): Hydrazine -NH-.

-

δ 4.20 (s, br, 2H): Hydrazine -NH2.

-

δ 3.95 (s, 3H): Methoxy group (-OCH3).

Mass Spectrometry (LC-MS):

-

M+H: 218.0 / 220.0 (1:1 ratio due to Br isotope pattern).

Safety & Handling Protocol

Hydrazine Hydrate Hazards

-

Toxicity: Hydrazine is a potent hepatotoxin and suspected carcinogen.

-

Explosion Risk: Anhydrous hydrazine is unstable. Always use the hydrate form. Avoid contact with metal oxides (Fe, Cu) which can catalyze decomposition.

-

Neutralization: All waste streams containing hydrazine must be treated with dilute hypochlorite (Bleach) solution before disposal to oxidize hydrazine to nitrogen gas.

Regiochemistry Control Check

The most common failure mode is obtaining the wrong isomer in Step 1.

-

Validation: Run a NOESY NMR experiment on Intermediate 1.

-

Success: NOE correlation observed between the Methoxy protons and the C3-Br? No, Br has no protons.

-

Correct Logic: NOE correlation between Methoxy protons and the C3 position is not possible directly. Instead, look for coupling constants.

-

Isomer A (Desired): 3-Bromo-6-chloro-2-methoxypyridine.[2][3] The aromatic protons are at C4 and C5. They are ortho to each other (

). -

Isomer B (Undesired): 3-Bromo-2-chloro-6-methoxypyridine. The aromatic protons are at C4 and C5. They are also ortho.

-

Differentiation: Chemical shift analysis. In the desired product, the C4 proton is deshielded by the adjacent Br. In the undesired product, the C4 proton is adjacent to Br as well.

-

Definitive Proof: HMBC (Heteronuclear Multiple Bond Correlation). The Methoxy protons will show a cross-peak to C2. C2 will not have a strong coupling to the proton at C4 (meta), but C6 (in the undesired isomer) would be adjacent to C5-H.

-

Practical Check: The desired isomer (2-methoxy) usually has a slightly lower melting point than the highly symmetric bis-methoxy impurity.

-

References

-

Regioselectivity of SnAr in Pyridines

-

Lier, J., et al. "Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines." Tetrahedron Letters, 2011, 52(32), 4172-4176.

-

-

Synthesis of 3-Bromo-6-chloro-2-methoxypyridine

-

Sigma-Aldrich Product Catalog, CAS 1211526-62-3.

-

World Intellectual Property Organization, Patent WO2016103097A1, "Antagonists of prostaglandin ep3 receptor". Describes the synthesis of the intermediate on kilogram scale.

-

-

Hydrazine Handling & Reactivity

-

Ragnarsson, U. "Synthetic methodology for the preparation of N-protected hydrazines." Chemical Society Reviews, 2001, 30, 205-213.

-

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrazine Oxidation During Workup

Hydrazine and its organic derivatives are notoriously susceptible to oxidative degradation during reaction workup. This degradation is not merely a function of atmospheric oxygen but is heavily catalyzed by trace metals and exacerbated by alkaline conditions[1]. As a result, standard aqueous extraction protocols often lead to poor yields, complex mixtures, or complete loss of the hydrazine moiety.

This troubleshooting guide provides mechanistic insights and field-validated protocols to preserve the integrity of the hydrazine group during isolation and purification.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: My free hydrazine degrades during aqueous extraction even when I use argon-sparged solvents. What is causing this? A1: The culprit is likely trace metal catalysis. Hydrazine oxidation by dissolved oxygen or peroxides is dramatically accelerated by trace transition metals, particularly copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and manganese (Mn²⁺)[1][2]. These metals coordinate with the hydrazine, facilitating a rate-determining electron transfer that generates reactive diazene intermediates and ultimately nitrogen gas[2]. Causality & Solution: Sparging removes oxygen but does not eliminate trace metals present in technical-grade extraction solvents or glassware. Adding a strong metal chelator like Ethylenediaminetetraacetic acid (EDTA) to your aqueous wash completely suppresses this catalytic oxidation pathway by forming stable, unreactive complexes with the metal ions[2][3].

Q2: Does the pH of my aqueous quench affect the stability of the hydrazine group? A2: Yes, significantly. The maximum degradation rate of hydrazine in aqueous solutions occurs under mildly alkaline conditions, specifically between pH 8 and 9[1]. In basic media, the unprotonated nitrogen lone pairs are highly nucleophilic and susceptible to electrophilic attack by oxygen. Causality & Solution: Whenever the target molecule's stability permits, perform aqueous workups under mildly acidic conditions (pH 4–6). Protonating the hydrazine to form a hydrazinium salt ties up the lone pair, drastically raising the oxidation potential and rendering the molecule stable against ambient oxidants.